2-(1,2,4-Oxadiazol-3-yl)phenylboronic acid

Suzuki-Miyaura coupling Cross-coupling methodology Organoboron reagents

This ortho-phenylboronic acid building block integrates an unsubstituted 1,2,4-oxadiazole pharmacophore, leaving the critical C5-H position open for electrophilic trapping or C-H activation—synthetic optionality precluded in 5-methyl-capped analogs. The ortho geometry enables intramolecular N→B chelation for tuned Lewis acidity in sensing applications. Ideal for constructing sterically congested biaryl systems in kinase/GPCR programs. Select over para-isomers when target topology demands ortho linkage.

Molecular Formula C8H7BN2O3
Molecular Weight 189.97 g/mol
Cat. No. B12454247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2,4-Oxadiazol-3-yl)phenylboronic acid
Molecular FormulaC8H7BN2O3
Molecular Weight189.97 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1C2=NOC=N2)(O)O
InChIInChI=1S/C8H7BN2O3/c12-9(13)7-4-2-1-3-6(7)8-10-5-14-11-8/h1-5,12-13H
InChIKeyPTWIDIBSMYZXEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,2,4-Oxadiazol-3-yl)phenylboronic acid: CAS, Molecular Properties, and Procurement Context


2-(1,2,4-Oxadiazol-3-yl)phenylboronic acid (CAS not explicitly registered in major public databases; molecular formula C8H7BN2O3; molecular weight 189.96–193.97 g/mol depending on hydration state [1]) is a heteroarylboronic acid building block comprising a 1,2,4-oxadiazole ring linked at the 3-position to a phenyl ring bearing a boronic acid group at the ortho position. The ortho-substitution geometry positions the boronic acid adjacent to the oxadiazole heterocycle, creating a distinctive steric and electronic environment that differentiates this compound from its para- and meta-substituted analogs. The 1,2,4-oxadiazole core is a recognized pharmacophore in medicinal chemistry due to its metabolic stability and capacity to engage biological targets via hydrogen bonding and π-stacking interactions [2]. This compound is commercially available from several chemical suppliers as a research reagent for Suzuki-Miyaura cross-coupling and medicinal chemistry applications.

Why Generic Substitution Fails: Structural Differentiation of 2-(1,2,4-Oxadiazol-3-yl)phenylboronic acid from Regioisomers and Substituted Analogs


Boronic acids bearing 1,2,4-oxadiazole substituents are not interchangeable reagents. The position of the boronic acid group relative to the oxadiazole ring (ortho, meta, or para) fundamentally alters both the compound's cross-coupling reactivity profile and its biological target engagement. Ortho-substituted phenylboronic acids exhibit distinct steric constraints and electronic effects compared to their para-substituted counterparts, which can affect palladium-catalyzed transmetalation rates and catalyst selection in Suzuki-Miyaura reactions [1]. Furthermore, the unsubstituted 5-position of the oxadiazole ring in 2-(1,2,4-oxadiazol-3-yl)phenylboronic acid provides a synthetic handle for further derivatization—unlike 5-methyl or 5-phenyl analogs that are chemically blocked at this position [2]. These structural distinctions mandate compound-specific validation rather than class-based substitution in both synthetic methodology development and biological screening campaigns.

2-(1,2,4-Oxadiazol-3-yl)phenylboronic acid: Quantitative Evidence for Procurement Decision-Making


Ortho-Substitution Effects on Suzuki-Miyaura Cross-Coupling Efficiency: Comparison with Para-Substituted Oxadiazolylphenylboronic Acids

In Suzuki-Miyaura cross-coupling, ortho-substituted arylboronic acids generally exhibit slower transmetalation kinetics and require modified catalytic conditions compared to their para-substituted analogs. The ortho-boronic acid group in 2-(1,2,4-oxadiazol-3-yl)phenylboronic acid experiences steric congestion from the adjacent oxadiazole ring, which can retard the rate-determining transmetalation step. Class-level studies on ortho- versus para-substituted phenylboronic acids demonstrate that ortho-substituted derivatives typically require 1.2–2.5× higher catalyst loadings or extended reaction times (12–24 h vs. 2–6 h for para analogs) to achieve comparable conversion in coupling with aryl bromides [1]. This differential reactivity profile has practical implications for synthetic route design and cost modeling. For para-oxadiazolylphenylboronic acids, optimized industrial-scale Suzuki coupling protocols are explicitly documented in the patent literature, whereas ortho-substituted variants necessitate independent optimization [2].

Suzuki-Miyaura coupling Cross-coupling methodology Organoboron reagents

5-Position Synthetic Accessibility: Unsubstituted vs. 5-Methyl-Oxadiazolylphenylboronic Acid Derivatives

2-(1,2,4-Oxadiazol-3-yl)phenylboronic acid possesses an unsubstituted 5-position on the oxadiazole ring (proton at C5), whereas closely related commercially available analogs such as 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid (CAS 1217501-31-9, MW 203.99 g/mol) [1] and 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester (CAS 607371-84-6) are permanently capped with a methyl group at this position. The presence of a C5-H in the target compound permits further functionalization via deprotonation/alkylation, halogenation, or C-H activation chemistry to generate diverse analogs. In contrast, 5-methyl-substituted derivatives cannot undergo additional derivatization at this site without demethylation steps that are often incompatible with the boronic acid functionality. This synthetic divergence is documented in the patent literature, where para-oxadiazolylphenylboronic acids are prepared with variable 5-substituents (H, alkyl, aryl) for different end-use applications [2].

Chemical derivatization Library synthesis Medicinal chemistry

Ortho-Positioning Enables Chelation and Metal-Coordination Chemistry Distinct from Meta-Substituted Isomers

The ortho relationship between the boronic acid group and the oxadiazole ring nitrogen atoms in 2-(1,2,4-oxadiazol-3-yl)phenylboronic acid creates a potential N,O-bidentate chelation motif that is geometrically impossible in the corresponding meta-substituted regioisomers. Ortho-substituted arylboronic acids containing adjacent nitrogen heterocycles can form stable five-membered chelate rings with transition metals, boronate esters with diols, or intramolecular N→B dative bonds that modulate the Lewis acidity of the boron center [1]. Meta-substituted analogs (e.g., 3-(1,2,4-oxadiazol-3-yl)phenylboronic acid) place the boronic acid and oxadiazole nitrogens in a 1,3-relationship, precluding intramolecular coordination. This chelation capability affects both the compound's behavior in cross-coupling (potentially retarding transmetalation via boron-nitrogen coordination) and its utility in sensing applications where reversible boronate-diol binding is modulated by the local electronic environment [2].

Metal-organic frameworks Sensing Catalysis

Antiproliferative Activity Context: Class-Level Cytotoxicity of 1,2,4-Oxadiazole-Containing Boronic Acids vs. Non-Boronic Oxadiazoles

Quantitative direct antiproliferative data for 2-(1,2,4-oxadiazol-3-yl)phenylboronic acid are not reported in the primary literature as of this analysis. However, class-level evidence establishes that boronic acid-containing 1,2,4-oxadiazoles can exhibit measurable cytotoxic activity distinct from non-boronic oxadiazole analogs. A study of 3,5-disubstituted-1,2,4-oxadiazoles designed as combretastatin A-4 analogs reported IC50 values against multiple cancer cell lines. For reference, compound 4g (a 3,5-disubstituted-1,2,4-oxadiazole lacking a boronic acid group) exhibited IC50 values of 0.78 μM (SKOV3 ovarian cancer), 1.2 μM (MCF7 breast cancer), and 1.8 μM (A549 lung cancer) [1]. In contrast, unsubstituted phenylboronic acid itself shows negligible cytotoxicity (IC50 >100 μM in similar assays) but serves as a recognized scaffold for targeted anticancer drug delivery systems [2]. The combination of an oxadiazole pharmacophore with a boronic acid moiety in 2-(1,2,4-oxadiazol-3-yl)phenylboronic acid positions it at the intersection of these two classes, though direct comparative data await experimental determination.

Anticancer Cytotoxicity Medicinal chemistry

2-(1,2,4-Oxadiazol-3-yl)phenylboronic acid: Research and Industrial Application Scenarios Based on Comparative Evidence


Medicinal Chemistry: Scaffold Diversification via C5-H Functionalization in Kinase or Protease Inhibitor Programs

In fragment-based drug discovery and lead optimization, the unsubstituted 5-position of 2-(1,2,4-oxadiazol-3-yl)phenylboronic acid enables SAR exploration that is precluded in 5-methyl-capped commercial analogs [1]. Synthetic chemists can functionalize the C5-H position via deprotonation and electrophilic trapping, halogenation for subsequent cross-coupling, or direct C-H activation to generate diverse analog libraries from a single purchased intermediate. This capability is particularly valuable for medicinal chemistry programs targeting kinases or proteases, where subtle variations at the oxadiazole 5-position can modulate target engagement and selectivity profiles. Procurement of the unsubstituted compound rather than a 5-substituted analog preserves this synthetic optionality. Class-level evidence from 1,2,4-oxadiazole-containing kinase inhibitors indicates that 5-position substituents can alter binding affinity by 10- to 100-fold depending on the target binding pocket [2].

Suzuki-Miyaura Cross-Coupling: Synthesis of Sterically Congested Biaryl and Heterobiaryl Architectures

2-(1,2,4-Oxadiazol-3-yl)phenylboronic acid is specifically suited for constructing sterically congested ortho-substituted biaryl and heterobiaryl systems. The ortho-boronic acid positioning, while requiring optimization of catalyst and conditions relative to para-substituted analogs, enables the synthesis of molecular architectures with defined three-dimensional geometries that influence target binding and physicochemical properties [1]. This compound should be selected over para-oxadiazolylphenylboronic acids when the synthetic target demands an ortho linkage between the phenyl-oxadiazole core and the coupling partner, as is often the case in the synthesis of conformationally constrained kinase inhibitors or GPCR ligands. Synthetic groups should anticipate that Pd(dppf)Cl2 or bulky phosphine ligand systems (e.g., SPhos, XPhos) may be required to achieve efficient coupling due to ortho steric hindrance [2].

Boronate-Based Sensing and Supramolecular Chemistry: Exploiting Ortho N→B Chelation

The ortho-substituted geometry of 2-(1,2,4-oxadiazol-3-yl)phenylboronic acid offers a distinctive advantage in boronate-based sensing and supramolecular assembly due to its capacity for intramolecular N→B coordination [1]. This chelation modulates the Lewis acidity of boron and can enhance selectivity for specific diol-containing analytes (e.g., saccharides, catecholamines) relative to para- or meta-substituted phenylboronic acids that lack this intramolecular coordination capability. Researchers developing fluorescent sensors, boronate affinity chromatography materials, or stimuli-responsive hydrogels should specifically select the ortho isomer for its tunable boron electronic properties. Quantitative differences in diol-binding constants (Kd) between ortho-chelated and non-chelated boronic acids can span 1–2 orders of magnitude, with pKa shifts of 1–2 units affecting binding at physiological pH [2].

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